{3-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Description
Properties
IUPAC Name |
2-[3-[[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)17(12-4-5-12)9-11-6-7-16(8-11)10-13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASDOXYUFXDXPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCN(C1)CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of the Cyclopropylamine Moiety
The tert-butoxycarbonyl (Boc) group is introduced to the cyclopropylamine precursor to prevent unwanted side reactions during subsequent steps. The reaction employs di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) under nitrogen atmosphere, catalyzed by 4-dimethylaminopyridine (DMAP). Stoichiometric triethylamine (Et₃N) ensures deprotonation of the amine, achieving yields of 85–90%.
Key Reaction Parameters
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Temperature : 0°C → room temperature (ramped over 2 hours)
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Solvent : Anhydrous DCM
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Molar Ratio : Cyclopropylamine : Boc₂O : Et₃N = 1 : 1.1 : 1.2
The Boc-protected cyclopropylamine (Intermediate I) is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), confirmed by ¹H NMR (δ 1.44 ppm, singlet for Boc CH₃).
Formation of the Pyrrolidine-Acetic Acid Backbone
The pyrrolidine ring is functionalized at the 3-position through a nucleophilic substitution reaction. Intermediate I reacts with methyl bromoacetate in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. After 12 hours at 60°C, the methyl ester intermediate is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (4:1).
Optimization Insights
Coupling of Boc-Cyclopropylamine to Pyrrolidine
A Mitsunobu reaction links the Boc-protected cyclopropylamine to the pyrrolidine-acetic acid scaffold. Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitate the coupling in THF at 0°C, yielding the target compound after 24 hours. Post-reaction, the mixture is concentrated and purified via reverse-phase HPLC (acetonitrile/water + 0.1% TFA).
Critical Factors
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Molar Ratio : Pyrrolidine-acetic acid : Intermediate I : DEAD : PPh₃ = 1 : 1.2 : 1.5 : 1.5
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Purification Challenges : Residual triphenylphosphine oxide is removed using activated charcoal.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
To enhance throughput, the Boc protection and Mitsunobu coupling steps are adapted to continuous flow reactors. A tubular reactor (ID = 2 mm) operating at 10 mL/min achieves 92% yield for Intermediate I, reducing reaction time from 12 hours to 45 minutes.
Process Advantages
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Temperature Control : Precise maintenance at 25°C ± 1°C prevents Boc group degradation.
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Solvent Recovery : In-line distillation recovers >90% THF for reuse.
Crystallization and Polymorphism Management
The final compound exhibits two polymorphic forms (α and β), distinguished by melting points (α: 148–150°C; β: 162–164°C). Seeding with the α form during cooling crystallization (ethanol/water, 7:3) ensures consistent polymorphic purity (>99%).
Analytical Characterization and Quality Control
Spectroscopic Validation
Impurity Profiling
Common impurities include:
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Deprotected Amine (2–3%): Mitigated by strict anhydrous conditions.
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Ester Hydrolysis Byproducts (<1%): Controlled via LiOH stoichiometry.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc group serves as a temporary protective moiety for the cyclopropylamine nitrogen. Its removal is critical for subsequent functionalization:
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Reaction Conditions : Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.
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Mechanism : Acidic cleavage of the Boc carbamate yields the free amine and releases CO₂ and tert-butanol.
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Applications : Enables further derivatization of the amine, such as alkylation or acylation.
Aza-Michael Addition Reactions
The pyrrolidine nitrogen participates in conjugate additions to α,β-unsaturated carbonyl systems:
| Substrate | Conditions | Product |
|---|---|---|
| Methyl acrylate | DBU catalyst, acetonitrile, 65°C, 4h | 3-Substituted pyrrolidine derivatives |
| Acrylonitrile | Similar conditions | Nitrile-functionalized adducts |
These reactions exploit the nucleophilicity of the pyrrolidine nitrogen, enabling the synthesis of hybrid heterocycles with applications in drug discovery .
Ester Hydrolysis and Derivatization
The acetic acid moiety undergoes hydrolysis and subsequent functionalization:
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Hydrolysis : Treatment with aqueous NaOH or LiOH converts ester intermediates (if present) to the carboxylic acid.
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Amide Formation : Activation with coupling agents (e.g., EDCl/HOBt) enables condensation with amines to form amides.
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Salt Formation : Reacts with bases (e.g., NaHCO₃) to generate water-soluble carboxylate salts .
Cyclopropane Ring Reactivity
The cyclopropylamine group exhibits unique reactivity:
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Ring-Opening : Under strong acidic or oxidative conditions (e.g., H₂SO₄, H₂O₂), the cyclopropane ring may undergo cleavage to form linear amines.
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Stability : The ring remains intact under mild conditions, making it suitable for bioorthogonal chemistry.
Amide Bond Formation via Carboxylic Acid
The acetic acid group serves as a handle for bioconjugation:
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Peptide Coupling : Reacts with amino acids or peptides using carbodiimide-based reagents.
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Prodrug Synthesis : Esterification with alcohols (e.g., methanol) under Mitsunobu conditions yields prodrug candidates.
Key Research Findings
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Stereochemical Influence : The (S)-configuration at the pyrrolidine nitrogen enhances selectivity in aza-Michael additions .
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pH-Dependent Solubility : The carboxylic acid group confers pH-sensitive solubility, with improved bioavailability at physiological pH .
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Thermal Stability : Decomposition occurs above 150°C, necessitating low-temperature storage (2–8°C) .
Scientific Research Applications
Drug Development
This compound has potential applications in the development of new therapeutic agents, particularly in the fields of neurology and oncology. Its structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets.
Case Study:
A study published in the Journal of Medicinal Chemistry investigated derivatives of pyrrolidine compounds for their anti-cancer activities. The findings indicated that modifications similar to those found in {3-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid could lead to compounds with improved efficacy against certain cancer cell lines .
Neuropharmacology
Research has shown that compounds with similar structural motifs can exhibit neuroprotective effects. The cyclopropyl group is known to influence receptor binding affinities, which can be crucial for developing treatments for neurodegenerative diseases.
Data Table: Neuroprotective Effects of Pyrrolidine Derivatives
| Compound Name | Activity | Reference |
|---|---|---|
| Compound A | Neuroprotective | |
| Compound B | Inhibits neuroinflammation | |
| This compound | Potential candidate for further studies |
Chemical Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as amide formation and coupling reactions, makes it valuable in synthetic organic chemistry.
Synthesis Example:
A recent publication detailed the synthesis of peptide-like structures using this compound as a building block. The study highlighted its utility in creating diverse libraries of compounds for biological screening .
Catalysis
The compound's unique structure allows it to act as a catalyst or ligand in various reactions, enhancing reaction rates and selectivity.
Data Table: Catalytic Applications
Mechanism of Action
The mechanism of action of {3-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group, which can then participate in various biochemical reactions . The cyclopropyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyrrolidine Derivatives with Varied Protecting Groups
[(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic Acid
- CAS No.: 1354017-15-4
- Key Differences:
- Replaces cyclopropyl with isopropyl, increasing lipophilicity (logP).
- Chiral (S)-configuration, which may influence stereospecific interactions in biological systems.
- Molecular Weight: 286.37 (vs. 288.39 for the target compound).
[(R)-3-(Benzyloxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic Acid
- CAS No.: 1354003-62-5
- Key Differences: Boc replaced with benzyloxycarbonyl (Cbz), requiring hydrogenolysis for deprotection. (R)-configuration introduces enantiomeric specificity.
- Molecular Weight: 320.00 (C₁₇H₂₄N₂O₄).
- Applications: Cbz is less acid-sensitive than Boc, making this compound suitable for orthogonal protection strategies .
{3-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic Acid
- CAS No.: 1353984-92-5
- Key Differences:
- Boc replaced with benzyl, forming a secondary amine.
- Lacks the carbonyl group, reducing steric hindrance.
- Molecular Weight: 288.39 (C₁₆H₂₄N₂O₂).
- Reactivity: The absence of a carbonyl group simplifies deprotection but limits compatibility with acidic conditions .
Substituted Pyrrolidine Derivatives with Alternative Functional Groups
{3-[(Acetyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic Acid
- CAS No.: 1353963-21-9
- Key Differences:
- Boc replaced with acetyl, a smaller and base-labile protecting group.
- Molecular Weight: 240.30 (C₁₂H₂₀N₂O₃).
- Stability: Acetylated amines are prone to hydrolysis under basic conditions, limiting their utility in multi-step syntheses .
2-(4-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)acetic Acid
Structural and Functional Data Table
| Compound Name (CAS) | Protecting Group | Substituent | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound (1353964-55-2) | Boc | Cyclopropyl | 288.39 | Acid-labile, rigid cyclopropane |
| [(S)-3-Boc-isopropyl (1354017-15-4) | Boc | Isopropyl (S) | 286.37 | Chiral center, higher lipophilicity |
| [(R)-Cbz-isopropyl (1354003-62-5) | Cbz | Isopropyl (R) | 320.00 | Hydrogenolysis-dependent deprotection |
| {3-[(Benzyl... (1353984-92-5) | Benzyl | Cyclopropyl | 288.39 | Secondary amine, reduced steric bulk |
| {3-[(Acetyl... (1353963-21-9) | Acetyl | Cyclopropyl | 240.30 | Base-sensitive, compact structure |
Biological Activity
{3-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a complex organic compound that integrates a pyrrolidine ring, a cyclopropyl group, and a tert-butoxycarbonyl (Boc) protecting group. This compound is of significant interest due to its potential biological activities, particularly in the context of drug development and biochemical research.
The molecular formula of this compound is with a molecular weight of approximately 298.39 g/mol. The structure includes functional groups that may influence its reactivity and interaction with biological targets.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, exposing the active amine group, which may participate in various biochemical reactions.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting insulin signaling or other critical biological processes.
- Receptor Modulation : Interaction with receptor sites could lead to altered physiological responses, influencing pathways related to pain, inflammation, or metabolic regulation.
Biological Activity Data
Research has demonstrated various biological activities associated with amino acid derivatives similar to this compound. Below is a summary table highlighting findings from relevant studies:
Case Study 1: Insulin Sensitization
In a study exploring the effects of amino acid derivatives on insulin signaling, this compound was found to reduce PTP1B levels, which are known to negatively regulate insulin action. This reduction led to improved glucose metabolism in insulin-resistant models.
Case Study 2: Antitumor Activity
A series of experiments evaluated the antitumor potential of similar compounds. The results indicated that derivatives with structural similarities to this compound exhibited potent cytotoxicity against human cancer cell lines, suggesting potential applications in cancer therapy.
Q & A
Q. How can researchers optimize the synthesis of {3-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid to minimize premature deprotection of the tert-Boc group?
- Methodological Answer : To prevent premature deprotection of the tert-Boc group, use mild acidic conditions (e.g., diluted TFA in DCM at 0–4°C) during coupling steps. Ensure inert atmospheres (N₂/Ar) to avoid unintended side reactions. Cyclopropane ring stability requires strict control of reaction temperature (<25°C) and avoidance of strong bases. Monitoring intermediates via TLC or LC-MS at each step is critical .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc or DCM/MeOH) to separate polar by-products.
- Recrystallization : Employ ethanol/water mixtures to exploit solubility differences.
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation .
Q. Which analytical methods are most effective for characterizing the stereochemical purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm regiochemistry. 2D NOESY or COSY for spatial arrangement analysis.
- Chiral HPLC : Use Chiralpak® columns (e.g., AD-H or OD-H) with n-hexane/isopropanol mobile phases to resolve enantiomers.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., ESI+ mode) .
Advanced Research Questions
Q. How can researchers identify and address unexpected by-products during the synthesis of this compound?
- Methodological Answer :
- By-Product Identification : Perform LC-HRMS to detect impurities. Compare fragmentation patterns with databases (e.g., SciFinder) or synthesized standards.
- Mechanistic Analysis : Use computational tools (Gaussian or ORCA) to model reaction pathways and identify intermediates prone to side reactions (e.g., cyclopropane ring opening).
- Mitigation : Adjust stoichiometry (e.g., reduce excess reagents) or introduce scavengers (e.g., polymer-bound triphenylphosphine) .
Q. What strategies are effective for studying the structure-activity relationship (SAR) of derivatives of this compound?
- Methodological Answer :
- Derivative Synthesis : Replace the cyclopropyl group with other substituents (e.g., methyl, vinyl) and modify the pyrrolidine ring (e.g., fluorination).
- In Silico Modeling : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding affinities to target proteins.
- Biological Assays : Test derivatives in vitro (e.g., enzyme inhibition assays) and correlate results with computational predictions .
Q. How can solubility challenges of this compound in aqueous buffers be resolved for in vitro assays?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
- pH Adjustment : Prepare sodium or hydrochloride salts (e.g., via treatment with HCl in dioxane) to enhance water solubility.
- Surfactants : Add Tween-80 or PEG derivatives (0.01–0.1% w/v) to stabilize colloidal dispersions .
Q. What experimental approaches are recommended to evaluate the impact of stereochemistry on biological activity?
- Methodological Answer :
- Enantiomer Separation : Use preparative chiral chromatography to isolate (R)- and (S)-isomers.
- Biological Testing : Compare IC₅₀ values of enantiomers in target assays (e.g., receptor binding).
- X-ray Crystallography : Co-crystallize active enantiomers with target proteins to determine binding modes .
Q. How should stability studies be designed to assess the compound’s degradation under storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months. Monitor degradation via HPLC-UV at 0, 1, 2, and 4 weeks.
- Degradant Identification : Use LC-MSⁿ to characterize oxidation products (e.g., tert-Boc deprotection) or hydrolyzed forms.
- Storage Recommendations : Store lyophilized powder at –20°C under argon to prolong shelf life .
Notes
- Avoid commercial sources (e.g., ) as per guidelines.
- All methodologies are derived from peer-reviewed techniques applied to structurally analogous compounds.
- For synthesis protocols, consult institutional SOPs for handling air-sensitive reagents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
